Product packaging for 6-Fluoroquinoline-3-carboxylic acid(Cat. No.:CAS No. 116293-90-4)

6-Fluoroquinoline-3-carboxylic acid

Cat. No.: B049480
CAS No.: 116293-90-4
M. Wt: 191.16 g/mol
InChI Key: WZTBLZIAYMSIOJ-UHFFFAOYSA-N
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Description

6-Fluoroquinoline-3-carboxylic acid is a high-value, multifunctional heteroaromatic building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a quinoline scaffold substituted with a fluorine atom at the 6-position and a carboxylic acid functional group at the 3-position. This specific substitution pattern renders it a privileged precursor for the synthesis of diverse bioactive molecules, particularly in the development of kinase inhibitors, antibacterial agents, and other small-molecule therapeutics. The carboxylic acid moiety serves as a versatile handle for amide coupling reactions, enabling its facile incorporation into larger molecular architectures, while the electron-withdrawing fluorine atom can significantly influence the compound's physicochemical properties, metabolic stability, and binding affinity to biological targets. Researchers leverage this compound as a critical intermediate in constructing compound libraries for high-throughput screening and in the structure-activity relationship (SAR) optimization of lead candidates targeting various diseases. Its mechanism of action is context-dependent on the final synthesized molecule, but it frequently contributes to the core pharmacophore responsible for target engagement. Supplied with rigorous quality control (HPLC, NMR), this reagent ensures reliability and reproducibility in your most demanding synthetic and investigative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO2 B049480 6-Fluoroquinoline-3-carboxylic acid CAS No. 116293-90-4

Properties

IUPAC Name

6-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTBLZIAYMSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588889
Record name 6-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116293-90-4
Record name 6-Fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroquinoline-3-carboxylic acid
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Target Site Mutations:the Cellular Targets of Fluoroquinolones Are Two Essential Bacterial Type Ii Topoisomerases: Dna Gyrase and Topoisomerase Iv.oup.comnih.govthese Enzymes Control Dna Topology, Which is Vital for Replication and Transcription.nih.govfluoroquinolones Trap These Enzymes in a Complex with Cleaved Dna, Leading to Lethal Double Strand Breaks.nih.govyoutube.com

DNA Gyrase: Composed of GyrA and GyrB subunits, this is the primary target in most Gram-negative bacteria. oup.comyoutube.com

Topoisomerase IV: Composed of ParC and ParE subunits, this is the primary target in many Gram-positive bacteria, like Streptococcus pneumoniae. oup.comnih.gov

Mutations in the genes encoding these subunits—most commonly gyrA and parC—can alter the drug-binding site, reducing the affinity of the fluoroquinolone for the enzyme-DNA complex. oup.comnih.gov This allows DNA replication and cell division to proceed despite the presence of the drug. High-level resistance often requires mutations in both primary and secondary targets. oup.comnih.gov

Reduced Intracellular Drug Accumulation:this Mechanism Prevents the Drug from Reaching Its Target in Sufficient Concentrations.

Efflux Pumps: Bacteria can overexpress membrane proteins that actively pump fluoroquinolones out of the cell. oup.comnih.gov These multidrug-resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli and the Mex systems in Pseudomonas aeruginosa, are a major cause of resistance. oup.comasm.org In some cases, efflux pump overexpression can synergistically increase the level of resistance conferred by target-site mutations. asm.org

Reduced Influx: In Gram-negative bacteria, fluoroquinolones enter the cell through porin channels in the outer membrane. nih.gov Mutations that lead to decreased expression or altered structure of these porins can reduce drug uptake, contributing to resistance. nih.gov

Plasmid Mediated Resistance:resistance Can Also Be Acquired Horizontally Via Plasmids. These Plasmids May Carry Genes Such As:

qnr genes: These produce proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone binding. oup.comnih.gov While qnr genes themselves confer only low-level resistance, they can facilitate the selection of higher-level resistance mutations. oup.com

aac(6')-Ib-cr: This gene encodes an enzyme that modifies certain fluoroquinolones (like ciprofloxacin (B1669076) and norfloxacin) by acetylation, reducing their activity. nih.gov

Plasmid-encoded efflux pumps: Genes like qepA encode for additional efflux pumps. nih.gov

Table 2: Major Mechanisms of Bacterial Resistance to Fluoroquinolones
Mechanism CategorySpecific MechanismDescriptionCommonly Affected Bacteria
Target-Site ModificationDNA Gyrase Mutation (gyrA, gyrB)Alters the enzyme to reduce drug binding affinity.Gram-negative bacteria (e.g., E. coli, P. aeruginosa)
Topoisomerase IV Mutation (parC, parE)Alters the enzyme to reduce drug binding affinity.Gram-positive bacteria (e.g., S. pneumoniae, S. aureus)
Reduced Drug AccumulationEfflux Pump OverexpressionActively removes the drug from the bacterial cell.Gram-positive and Gram-negative bacteria
Porin Channel DownregulationReduces drug entry into the cell.Gram-negative bacteria
Plasmid-Mediated ResistanceTarget Protection (qnr proteins)Shields DNA gyrase/topoisomerase IV from the drug.Enterobacteriaceae
Enzymatic Modification (e.g., aac(6')-Ib-cr)Chemically alters the drug, rendering it less effective.Enterobacteriaceae

Strategies for Overcoming Resistance

The emergence of bacterial resistance to fluoroquinolones, including 6-fluoroquinoline-3-carboxylic acid and its derivatives, poses a significant challenge to their clinical efficacy. Key mechanisms of resistance include target-site mutations in DNA gyrase and topoisomerase IV, as well as the overexpression of efflux pumps that actively remove the drug from the bacterial cell. mdpi.comnih.gov Preclinical research has focused on several key strategies to counteract these resistance mechanisms. These approaches primarily involve the structural modification of the quinolone scaffold to evade resistance, the use of combination therapies to create synergistic effects, and the co-administration of efflux pump inhibitors (EPIs) to restore antibiotic susceptibility.

Structural Modification of the Quinolone Scaffold

One of the most promising strategies to combat resistance is the rational design and synthesis of novel derivatives of the this compound core. These modifications aim to enhance the compound's interaction with the target enzymes, even in their mutated forms, or to reduce its affinity for efflux pumps.

Research has shown that modifications at various positions of the quinolone ring can significantly impact antibacterial activity against resistant strains. For instance, a study on a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives demonstrated that these compounds exhibit significant antibacterial activity. One of the most potent compounds identified was 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, which showed promising Minimum Inhibitory Concentration (MIC) values against a range of bacteria, including resistant strains of E. coli. nih.gov

Table 1: In Vitro Antibacterial Activity of a this compound Derivative

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 4.1
Staphylococcus epidermidis 3.1
Micrococcus luteus 3.1
Bacillus cereus 2.4
Escherichia coli 1
Klebsiella pneumoniae 1

Data derived from a study on 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. nih.gov

Further studies have explored the development of fluoroquinolone hybrids, where the quinolone scaffold is linked to another pharmacophore. nih.gov This approach can result in dual-action molecules that may target different bacterial processes simultaneously, thereby reducing the likelihood of resistance development. sigmaaldrich.com The design of these hybrid molecules is a key area of research aimed at producing new antibacterial agents effective against virulent and resistant bacterial strains. nih.gov

Combination Therapies

Combining this compound derivatives with other classes of antibiotics is another key strategy to overcome resistance. This approach can lead to synergistic or additive effects, where the combined efficacy of the drugs is greater than the sum of their individual effects.

Preclinical studies have demonstrated the potential of combining fluoroquinolones with β-lactam antibiotics. For example, synergy between ciprofloxacin, a widely used fluoroquinolone, and antipseudomonal penicillins has been reported against 20-50% of Pseudomonas aeruginosa isolates. uiowa.edu Similarly, combination therapy of a fluoroquinolone with a β-lactam has shown synergistic activity against extended-spectrum beta-lactamase (ESBL)-producing E. coli and P. aeruginosa. scienceopen.com

A study investigating antibiotic combinations against extensively drug-resistant (XDR) P. aeruginosa found that a combination of ciprofloxacin and colistin (B93849) was synergistic in 11 out of 17 strains tested. nih.gov In many of these cases, the concentrations of both drugs required to inhibit bacterial growth were reduced to below their individual resistance breakpoints. nih.gov

Table 2: Synergistic Activity of Ciprofloxacin in Combination with Colistin against XDR P. aeruginosa

Parameter Result
Number of Strains Tested 17
Number of Strains Showing Synergy 11

Data from a study on extensively drug-resistant (XDR) Pseudomonas aeruginosa. nih.gov

Efflux Pump Inhibitors (EPIs)

Efflux pumps are a major mechanism of resistance to fluoroquinolones in many bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov These pumps actively transport the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the intracellular concentration of the antibiotic and its antibacterial activity.

Several preclinical studies have demonstrated the potential of EPIs to reverse fluoroquinolone resistance. For instance, the use of an EPI, MC-04,124, was shown to significantly potentiate the activity of levofloxacin (B1675101) against P. aeruginosa. In levofloxacin-resistant strains, the addition of the EPI resulted in a ≥8-fold decrease in the MIC in 61% of the isolates.

Table 3: Effect of an Efflux Pump Inhibitor (EPI) on Levofloxacin MIC against P. aeruginosa

Strain Type Percentage of Strains with ≥8-fold MIC Decrease with EPI
Levofloxacin-Sensitive 9%
Levofloxacin-Resistant 61%

Data from a study using the EPI MC-04,124.

Another well-studied EPI is PAβN (phenylalanine-arginine β-naphthylamide), which has been shown to inhibit RND-type efflux pumps in Gram-negative bacteria. Studies have shown that PAβN can suppress the evolution of high-level fluoroquinolone resistance in P. aeruginosa. In a similar vein, the screening of clinically approved drugs has identified compounds that can act as NorA efflux pump inhibitors in S. aureus, leading to a 2 to 32-fold reduction in the MIC of ciprofloxacin. nih.gov The indole (B1671886) derivative SMJ-5 has also been identified as a potent NorA efflux pump inhibitor in S. aureus. sigmaaldrich.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Biological Potency and Spectrum

C-7 Substituent Effects on Antimicrobial Activity

The substituent at the C-7 position plays a pivotal role in modulating the antimicrobial spectrum and potency of 6-fluoroquinoline-3-carboxylic acid derivatives. This position directly interacts with DNA gyrase and topoisomerase IV, the primary bacterial targets of these compounds. oup.com The nature of the C-7 substituent can significantly influence activity against both Gram-positive and Gram-negative bacteria.

Alkylation of the C-7 piperazine (B1678402) or pyrrolidine (B122466) ring enhances activity against Gram-positive bacteria. oup.comnih.gov For instance, the addition of an alkyl group to the piperazine moiety improved the Gram-positive activity of second-generation fluoroquinolones. nih.gov This trend continued with later generations, where an alkyl-substituted piperazine or pyrrolidine at C-7, often in combination with a methoxy (B1213986) group at C-8, resulted in fourth-generation molecules with significant anaerobic activity and further improved Gram-positive coverage. mdpi.com

N-1 Substituent Effects on Potency and Metabolic Stability (Cyclopropyl vs. Ethyl)

While the N-1 substituent primarily impacts potency, it can also affect the metabolic profile of the compound. The choice between a cyclopropyl (B3062369) and an ethyl group can influence the rate and pathway of metabolism, thereby affecting the drug's half-life and potential for drug-drug interactions.

Significance of the C-3 Carboxylic Acid Group for Activity

The carboxylic acid group at the C-3 position is essential for the antibacterial activity of fluoroquinolones. nih.govnih.gov This functional group, along with the 4-oxo group, is crucial for the molecule's interaction with its bacterial targets. nih.gov

The C-3 carboxylic acid, in conjunction with the C-4 keto group, plays a critical role in binding to the DNA gyrase enzyme. nih.govresearchgate.net This binding is mediated through a water-metal ion bridge, where the keto-acid region chelates a magnesium ion (Mg²⁺) that is also coordinated by water molecules. nih.govresearchgate.net These water molecules then form hydrogen bonds with amino acid residues, such as serine and aspartic acid, in the A subunit of DNA gyrase. nih.gov This interaction stabilizes the gyrase-DNA cleavage complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it, ultimately leading to bacterial cell death. nih.govresearchgate.net

Interactive Table: Impact of Substituents on Fluoroquinolone Activity

PositionSubstituentEffect on Activity
C-7 PiperazinylEnhances Gram-negative activity. oup.comnih.gov
Alkylated Piperazinyl/PyrrolidinylEnhances Gram-positive activity. oup.comnih.gov
N-1 CyclopropylSignificantly increases overall potency compared to ethyl. oup.commdpi.com
EthylLess potent than cyclopropyl. mdpi.com
C-3 Carboxylic AcidEssential for DNA gyrase binding and antibacterial activity. nih.govnih.gov
Effects of Carboxylic Acid Modifications on Antiproliferative Properties

The carboxylic acid group at the C-3 position is a critical feature for the biological activity of quinolones. While essential for antibacterial action, modifications of this group have been explored to enhance antiproliferative effects against cancer cells.

Recent research has focused on synthesizing lipophilic fluoroquinolone (FQ) derivatives to improve their anticancer potential. nih.gov Studies involving the esterification of the carboxylic acid group in 2-styrylquinoline-3-carboxylate derivatives were conducted to modulate the compound's pKa value. nih.gov This alteration aims to increase the drug's concentration within the acidic environment of cancer tissues, thereby enhancing its selective absorption by cancer cells over non-cancerous ones. nih.gov The hydrolysis of the ester group back to a carboxylic acid was found to yield compounds with micromolar inhibition and higher selectivity compared to their ester precursors. nih.gov

However, it is crucial to note that modifications of the 4-oxo-3-carboxylic acid core, which serves as a primary binding site for DNA gyrase, have, in some instances, led to a reduction in antimicrobial effectiveness. mdpi.com For example, converting the carboxylic acid to carboxamide derivatives in some series has been investigated. mdpi.com Some studies have reported that such modifications can diminish antibacterial efficacy. mdpi.com

A study on aryl carboxylic acid amide derivatives highlighted the importance of specific structural features for inhibitory activity. nih.gov Another study on quinoline-3-carboxylic acid derivatives demonstrated that changing the pKa value could enhance selectivity towards cancer cells. nih.gov

Table 1: Effects of Carboxylic Acid Modifications

Modification Type Effect on Antiproliferative Properties Rationale
Esterification Potentially enhanced selectivity for cancer cells Alters pKa, favoring absorption in the acidic tumor microenvironment nih.gov
Hydrolysis of Ester Increased micromolar inhibition and selectivity Reverts to the active carboxylic acid form within the target environment nih.gov

Role of the C-6 Fluorine Atom in Enhancing Antimicrobial Activity

The introduction of a fluorine atom at the C-6 position of the quinolone ring is a hallmark of the fluoroquinolone class of antibiotics and is a pivotal modification that significantly enhances their antimicrobial properties. nih.govyoutube.com

This single substitution has several profound effects:

Increased Potency: The presence of fluorine at C-6 can increase the potency of the compound by 5 to 100-fold compared to other halogen substitutions. nih.gov

Enhanced DNA Gyrase Inhibition: The C-6 fluorine atom boosts the inhibitory activity against DNA gyrase, a crucial bacterial enzyme for DNA replication. nih.govyoutube.com

Improved Cellular Penetration: Fluorine's lipophilic nature increases the compound's ability to penetrate bacterial cell walls. nih.gov

Broadened Spectrum of Activity: This modification expands the activity against Gram-negative bacteria and also confers activity against staphylococci. nih.govnih.gov

The improved efficacy of fluoroquinolones over their non-fluorinated predecessors, such as nalidixic acid, is largely attributed to this strategic placement of the fluorine atom. researchgate.net

C-5 and C-8 Substituent Influence on In Vitro and In Vivo Efficacy

Substituents at the C-5 and C-8 positions of the quinolone nucleus also play a significant role in modulating the in vitro and in vivo efficacy of these compounds. rsc.org

C-8 Position: Modifications at the C-8 position have been shown to impact antibacterial efficacy and the development of resistance. For instance, the C-8 methoxy group in moxifloxacin (B1663623) is associated with a lower propensity for resistance development compared to a chlorine substituent at the same position. nih.gov In a comparative study, moxifloxacin demonstrated a significantly lower spontaneous mutation frequency in Staphylococcus aureus than its C-8 chloro analog, BAY y 3118. nih.gov Specifically, the mutation frequency for moxifloxacin was 6x10⁻¹¹, while for BAY y 3118 it was 4x10⁻⁷. nih.gov

C-5 Position: While less commonly modified than other positions, substituents at C-5 can also influence activity. Generally, larger groups at this position may hinder the essential interaction of the C-3 and C-4 positions with the target enzymes. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are invaluable tools for understanding the complex relationships between the structure of this compound derivatives and their biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are instrumental in predicting the biological activity of chemical compounds based on their molecular structures. journalijar.com For fluoroquinolones, QSAR models have been developed to predict various properties, including acute toxicity. journalijar.com These models use molecular descriptors to establish a mathematical relationship between the chemical structure and a specific biological endpoint.

QSAR studies on different series of carboxylic acid derivatives have highlighted the importance of various descriptors, such as those related to polarizability, mass, and topology, in predicting their inhibitory activities. nih.govnih.gov These models can guide the design of new derivatives with improved properties.

Molecular Docking Analyses with Target Enzymes (DNA Gyrase, Topoisomerase IV)

Molecular docking simulations provide insights into the binding interactions between fluoroquinolones and their primary bacterial targets: DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com

Docking studies have revealed that fluoroquinolones bind to the complex of the enzyme and DNA, rather than the enzyme alone, stabilizing this ternary complex and leading to DNA breaks. youtube.comnih.gov The carboxylic acid and keto groups at positions C-3 and C-4 are crucial for this interaction. nih.gov

These analyses have also been instrumental in understanding resistance mechanisms. Mutations in the target enzymes, particularly in the quinolone resistance-determining region (QRDR), can weaken the binding of fluoroquinolones, leading to decreased susceptibility. nih.gov For example, mutations in GyrA and ParC of Shigella flexneri have been shown to result in weaker interactions with ciprofloxacin (B1669076) and norfloxacin. nih.gov

Table 2: Key Interactions from Molecular Docking

Enzyme Key Interacting Residues Role of Fluoroquinolone
DNA Gyrase Serine, Aspartic Acid nih.gov Stabilizes enzyme-DNA complex, induces DNA breaks youtube.com

Applicability Domain of QSAR Models

A critical aspect of any QSAR model is its applicability domain (AD). The AD defines the chemical space in which the model can make reliable predictions. nih.govirma-international.org It is based on the similarity of a new compound to the compounds used to train the model. nih.gov

The reliability of a QSAR model's prediction is higher for compounds that fall within its AD (interpolation) and less reliable for those that fall outside (extrapolation). irma-international.org Defining the AD is a key principle for the validation of QSAR models and ensures that their predictive capabilities are not overestimated. irma-international.orgtum.de The AD is crucial for the practical application of computational models in drug design and risk assessment. tum.de

Molecular Dynamics Simulations (Potential Future Research)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided results, the application of this computational technique to similar fluoroquinolone derivatives highlights its potential for future research. MD simulations can provide valuable insights into the dynamic interactions between fluoroquinolone-based compounds and their bacterial targets, such as DNA gyrase and topoisomerase IV.

For instance, MD simulations have been employed to study the binding modes and stability of novel desfluoroquinolone–sulfonamide hybrids with DNA gyrase, helping to rationalize their anti-MRSA activity. rsc.org These simulations can elucidate the specific interactions, such as hydrogen bonding and π-π stacking, that contribute to the stable binding of the ligand within the active site of the enzyme. rsc.orgresearchgate.net By analyzing the dynamics of the protein-ligand complex, researchers can gain a deeper understanding of the structure-activity relationships and guide the design of more potent inhibitors. researchgate.net

Future research could involve performing MD simulations on this compound and its derivatives to:

Predict the binding affinities and modes to various bacterial topoisomerases.

Understand the impact of specific substitutions on the conformational flexibility and binding of the molecule.

Investigate the mechanisms of resistance associated with mutations in the target enzymes.

Simulate the permeation of these compounds through bacterial cell membranes to predict cellular uptake.

Such studies would be instrumental in the rational design of new quinolone-based antibiotics with improved efficacy and a lower propensity for resistance development.

Modulation of Pharmacological Profiles through Structural Design

The pharmacological profile of compounds derived from the this compound scaffold can be strategically modulated through structural modifications. These alterations aim to enhance their therapeutic efficacy by improving cellular uptake, increasing specificity and selectivity, and overcoming resistance in pathogenic microorganisms.

Enhancing Cellular Uptake Mechanisms

The ability of fluoroquinolones to penetrate bacterial cells is a critical determinant of their antibacterial activity. nih.gov For Gram-negative bacteria, entry is often facilitated by porin channels in the outer membrane. nih.gov Structural modifications can influence this uptake.

One strategy to improve cellular uptake involves the conjugation of the quinolone with small peptides containing cationic and hydrophobic amino acid residues. nih.gov The positive charges on the oligopeptides can interact favorably with the negatively charged components of the bacterial cell surface and DNA, potentially leading to increased accumulation of the drug at its site of action. nih.gov

Another approach is the encapsulation of the drug into nanoparticles or microparticles. This can alter the drug's bioavailability and pharmacokinetic properties, potentially leading to better tissue or organ targeting where an infection is present. nih.gov

The table below summarizes strategies to enhance the cellular uptake of quinolone derivatives.

StrategyRationaleExample
Peptide Conjugation Cationic peptides can interact with the negatively charged bacterial cell surface, facilitating uptake. nih.govConjugation of nalidixic acid with peptides containing d-arginine (B556069) and cyclohexylalanine. nih.gov
Nanoparticle Encapsulation Alters bioavailability and pharmacokinetics, allowing for targeted delivery. nih.govBiopolymer encapsulation of fluoroquinolones. nih.gov
Lipophilicity Modification Increased lipophilicity can enhance passage through bacterial membranes. researchgate.netnih.govIntroduction of long alkyl chains to the piperazine substituent at the C-7 position. researchgate.net

Altering Specificity and Selectivity

The specificity and selectivity of fluoroquinolones for their bacterial targets, DNA gyrase and topoisomerase IV, over mammalian topoisomerases are crucial for their therapeutic index. Modifications to the quinolone scaffold can fine-tune this selectivity.

The substituent at the N-1 position of the quinolone ring is known to influence the activity and selectivity of the compound. For example, the introduction of a cyclopropyl group at N-1 is a common feature in many potent fluoroquinolones. researchgate.netchemicalbook.comnih.gov The nature of the substituent at the C-7 position also plays a significant role in determining the spectrum of activity. researchgate.net For instance, different aminopyrrolidine and piperazine derivatives at this position can modulate the activity against Gram-positive versus Gram-negative bacteria. researchgate.net

A novel approach to enhance selectivity is the development of antibiotics that target pathways specific to certain types of bacteria. For example, the recently discovered antibiotic lolamicin targets the lipoprotein transport system (Lol pathway) in Gram-negative bacteria, a pathway absent in Gram-positive bacteria and human cells. mdlinx.com This high degree of selectivity allows it to spare the gut microbiome, reducing the risk of secondary infections. mdlinx.com Future research could explore incorporating moieties that target such specific pathways into the this compound framework.

Optimizing for Specific Pathogens (e.g., MDR strains)

The emergence of multidrug-resistant (MDR) bacterial strains is a major global health threat. mdpi.com Optimizing fluoroquinolones to be effective against these resistant pathogens is a key area of research.

One of the primary mechanisms of resistance to fluoroquinolones is through efflux pumps that actively remove the drug from the bacterial cell. mdpi.commdpi.com Designing molecules that are poor substrates for these pumps is a critical strategy. Newer, more lipophilic fluoroquinolones may be less efficiently eliminated by efflux pumps compared to older, more hydrophilic ones. nih.gov For example, levonadifloxacin (B139917) demonstrates a significant advantage over other quinolones as its activity is not affected by the NorA efflux pump. mdpi.com

Another resistance mechanism involves mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce the binding affinity of the antibiotic. mdpi.com Newer fluoroquinolones may possess a greater affinity for these secondary targets, potentially overcoming resistance. nih.gov Levonadifloxacin, for instance, inhibits both DNA gyrase and topoisomerase IV, leading to high potency against quinolone-resistant MRSA. mdpi.com

The table below presents data on the activity of some newer fluoroquinolones against resistant staphylococci.

CompoundTarget PathogenMIC90 (µg/mL)Key Feature
LevonadifloxacinQuinolone-resistant staphylococci1Not affected by the NorA efflux pump; inhibits both DNA gyrase and topoisomerase IV. mdpi.com
LascufloxacinMRSALow MICsExhibited the lowest MICs against various Gram-positive pathogens, including MRSA, among tested quinolones in an in vitro study. mdpi.com

These findings underscore the potential for structural modifications of the this compound scaffold to generate new antibiotics capable of combating MDR infections.

Preclinical Evaluation and Pharmacological Characterization

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial potential of derivatives of 6-fluoroquinoline-3-carboxylic acid has been a subject of significant research, exploring their efficacy against a wide array of microbial pathogens.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. For derivatives of this compound, MIC values have been determined using methods like the agar (B569324) streak dilution method. researchgate.net These studies are crucial for quantifying the concentration of the compound required to inhibit the visible growth of a microorganism.

Assays against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The fluorine atom at the C-6 position is known to enhance intracellular penetration and activity against DNA gyrase, contributing to its efficacy, particularly against Gram-negative bacteria. jscimedcentral.com

In one study, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives were synthesized and evaluated. One of the most potent compounds, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibited MIC values of 4.1, 3.1, 3.1, and 2.4 µg/mL against the Gram-positive bacteria Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus cereus, respectively. researchgate.netnih.gov Against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae, the MIC was 1 µg/mL for both. researchgate.netnih.gov

Another study on novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues also showed promising results. These compounds exhibited MIC values in the range of 0.44-34.02 μM against Staphylococcus aureus ATCC 29213 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative). nih.gov

The mechanism of action for fluoroquinolones typically involves the inhibition of bacterial DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, which are essential enzymes for DNA replication and transcription. nih.gov

Table 1: In Vitro Antibacterial Activity of a this compound Derivative

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-Positive4.1
Staphylococcus epidermidisGram-Positive3.1
Micrococcus luteusGram-Positive3.1
Bacillus cereusGram-Positive2.4
Escherichia coliGram-Negative1
Klebsiella pneumoniaeGram-Negative1

Data derived from a study on 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid. researchgate.netnih.gov

Antifungal Activity Assessment

While derivatives of this compound have shown significant antibacterial properties, their antifungal activity appears to be comparatively weaker. researchgate.netnih.gov In a study evaluating a series of its derivatives, the compound that was most potent against bacteria showed an MIC of 25 µg/mL against Candida albicans and over 100 µg/mL against Aspergillus niger. researchgate.netnih.gov Generally, fluoroquinolones have demonstrated limited effects on most fungi. mdpi.com

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Fluoroquinolones are a critical component in the treatment of tuberculosis (TB), especially in cases of multidrug-resistant TB (MDR-TB). nih.gov Research into novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues has shown their potential against Mycobacterium tuberculosis H37Rv. nih.gov Many of these synthesized compounds displayed MIC values ranging from 7.32 to 136.10 μM. nih.gov The mechanism of action of fluoroquinolones against M. tuberculosis involves the inhibition of DNA gyrase, a type II topoisomerase. nih.gov

Activity against Multidrug-Resistant (MDR) Strains

The rise of multidrug-resistant (MDR) bacterial strains presents a significant challenge to public health. nih.gov Fluoroquinolones, including derivatives of this compound, have been investigated for their activity against such resistant pathogens. jscimedcentral.com The development of resistance to fluoroquinolones can occur through alterations in the target enzymes (DNA gyrase and topoisomerase IV) or through decreased cellular accumulation of the drug, often involving efflux pumps. nih.gov

A study on tetracyclic fluoroquinolones, which are structurally related to this compound, demonstrated high antibacterial activity against Gram-positive strains, including some resistant ones. jscimedcentral.com Specifically, a 9-fluoro derivative was found to be the most potent against MDR staphylococci. jscimedcentral.com

In Vitro Anti-Cancer Activity Screening

In addition to their antimicrobial properties, fluoroquinolone derivatives have garnered interest for their potential as anti-cancer agents. jscimedcentral.comsruc.ac.uk The proposed mechanism for their anti-tumor activity involves the inhibition of human DNA topoisomerase II, similar to some established anti-cancer drugs. dntb.gov.ua

Studies on novel tetracyclic fluoroquinolones, which incorporate the 4-quinolone-3-carboxylic acid motif, have shown significant antiproliferative activity. jscimedcentral.com Several of these compounds exhibited high activity against breast (MCF-7) and lung (A549) tumor cell lines while showing no cytotoxicity against normal cells. jscimedcentral.com The structural modifications, particularly at position 7 and the carboxylic acid group at position 3, are crucial for converting the antibacterial activity of fluoroquinolones into anti-cancer properties. dntb.gov.ua

Research presented in late 2024 highlighted the synthesis of novel fluoroquinolone analogs designed as potential anticancer agents. news-medical.net These derivatives showed significant potency across the NCI 60 cell line screen, with some exhibiting broad-spectrum cytotoxicity comparable to the established anticancer drug Etoposide. news-medical.net

Antiproliferative Assays

Derivatives of this compound have been investigated for their potential as antiproliferative agents. A series of quinoline-based inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), derived from a 4-chloro-6-fluoroquinoline-3-carboxylic acid core, demonstrated notable activity in cancer cell lines. acs.orgnih.gov For instance, certain analogs exhibited potent inhibitory effects in MIA PaCa-2 pancreatic cancer cells, with some compounds showing high cellular potency below 100 nM. acs.org

Selected ALDH1A1 inhibitors, such as NCT-505 and NCT-506, were shown to inhibit the formation of 3D spheroid cultures of OV-90 ovarian cancer cells. nih.gov While the parent 6-fluoro-substituted quinoline (B57606) derivative (compound 32) was used as a basis for optimization, specific antiproliferative data for this exact precursor is not detailed. nih.gov The focus of these studies was to build upon this core structure to achieve enhanced potency and favorable pharmacokinetic profiles. acs.orgnih.gov

Table 1: Cellular Activity of Selected Quinoline-Based ALDH1A1 Inhibitors

Compound Cell Line Assay Format Activity (EC₅₀)
Compound 2 OV-90 3D Spheroid 3.96 µM
Compound 3 OV-90 3D Spheroid 7.26 µM

Data sourced from studies on derivatives of 4-chloro-6-fluoroquinoline-3-carboxylic acid. nih.gov

Cytotoxicity Investigations

The cytotoxic potential of this compound derivatives has been explored, primarily in the context of cancer therapy. In a study focused on overcoming drug resistance, selected ALDH1A1 inhibitors derived from the quinoline framework were shown to potentiate the cytotoxicity of the chemotherapeutic agent paclitaxel. acs.org

In the paclitaxel-resistant ovarian cancer cell line SKOV-3-TR, the addition of inhibitor 86 (NCT-505) markedly decreased the IC₅₀ of paclitaxel. acs.org Similarly, compound 91 (NCT-506) also enhanced the cytotoxic effect of paclitaxel, albeit to a lesser extent. acs.org These findings suggest that derivatives of this compound can be developed to enhance the efficacy of existing anticancer drugs. acs.org

Table 2: Potentiation of Paclitaxel Cytotoxicity by Quinoline Derivatives in SKOV-3-TR Cells

Quinoline Derivative Concentration of Derivative Paclitaxel IC₅₀ (nM)
86 (NCT-505) 0 µM (DMSO) 1202
10 µM 25.2
30 µM 6.5
91 (NCT-506) 0 µM (DMSO) 1202
10 µM 411

Data represents the effect of derivatives on paclitaxel's cytotoxicity. acs.org

Enzyme Inhibition Assays (Cell-Free and Cell-Based)

DNA Gyrase and Topoisomerase IV Inhibition Studies

In silico molecular docking analyses were conducted on derivatives of 2-chloro-6-fluoroquinoline-3-carbaldehyde, including 2-chloro-6-fluoroquinoline-3-carboxylic acid (compound 8). nih.gov These studies aimed to evaluate the binding patterns of the synthesized compounds against E. coli DNA gyrase B. nih.gov

Furthermore, hybrid molecules incorporating a fluoroquinolone moiety derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid were synthesized and evaluated. nih.gov These hybrids demonstrated inhibition of topoisomerase IV and DNA gyrase with potencies comparable to norfloxacin, although they were about tenfold less potent than newer agents like ciprofloxacin (B1669076) and sparfloxacin. nih.gov The dual-targeting nature of these hybrids, inhibiting both DNA polymerase IIIC and the fluoroquinolone targets, is a promising strategy to combat drug resistance. nih.govresearchgate.net

Table 3: Comparative Inhibition of Bacterial Topoisomerases by Hybrid Fluoroquinolones

Compound Class Target Enzymes Comparative Potency
AU-FQ Hybrids Topoisomerase IV, DNA Gyrase Similar to Norfloxacin

Data from studies on hybrid molecules derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid. nih.gov

Topoisomerase I and II Inhibition

While the primary targets of fluoroquinolones are bacterial topoisomerases, their interaction with mammalian topoisomerases is a key aspect of their safety profile and potential as anticancer agents. Research has been conducted on derivatives of 2-chloro-6-fluoroquinoline-3-carboxylic acid to assess their interaction with human topoisomerase IIα through in silico molecular docking studies. nih.gov These analyses compared the binding affinity of the synthesized compounds to that of the anticancer drug vosaroxin. nih.gov However, specific quantitative data on the inhibition of topoisomerase I and II by this compound itself is not provided in the reviewed literature. The focus remains on the synthesized derivatives and their potential as targeted therapeutic agents. nih.gov

In Vivo Efficacy Studies

Animal Models for Bacterial Infections (e.g., Mouse Protection Test for E. coli)

In vivo efficacy studies are crucial for determining the therapeutic potential of new antimicrobial agents. While specific data for this compound in a mouse protection test for E. coli was not found, studies on its more complex derivatives have shown promising results in animal models of bacterial infection.

Hybrid compounds, synthesized from a 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid scaffold, were evaluated in murine models of bacterial septicemia. nih.govresearchgate.net Representative hybrids provided protection to mice against lethal Staphylococcus aureus infections when administered intravenously. nih.gov One particular derivative also demonstrated a protective effect against several antibiotic-sensitive and -resistant Gram-positive infections in mice. nih.gov These findings underscore the potential of developing potent antibacterial agents from the this compound core structure for treating challenging infections. nih.govresearchgate.net

Animal Models for Mycobacterial Infections

The evaluation of novel antimicrobial agents relies heavily on preclinical animal models to predict potential efficacy in humans. For mycobacterial infections, particularly tuberculosis, various animal models have been instrumental in the evaluation of fluoroquinolones. nih.gov Murine models, specifically mice, are frequently used due to their well-established ability to model key aspects of human tuberculosis and predict drug activity. ersnet.org These models have been employed for over six decades to assess the in vivo efficacy of numerous compounds. nih.goversnet.org

In the context of fluoroquinolones, murine models of tuberculosis have been used to determine crucial pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with treatment efficacy, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.govnih.gov For instance, studies with fluoroquinolones like levofloxacin (B1675101) and moxifloxacin (B1663623) in mice have helped establish target AUC/MIC ratios associated with effective bactericidal activity. ersnet.orgnih.gov Researchers have used these models to test fluoroquinolone efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, including those with mutations in the gyrA gene. ersnet.orgnih.gov

While specific studies focusing exclusively on this compound in these models are not extensively documented in publicly available literature, the established use of murine and other animal models (such as guinea pigs) for the broader fluoroquinolone class provides a clear framework for its future preclinical evaluation. nih.govnih.gov Such studies would be essential to determine its potential role in treating mycobacterial diseases by assessing its ability to reduce bacterial load in key organs like the lungs and spleen. nih.govnih.gov The results from these animal studies offer a rationale for the potential clinical application of new fluoroquinolones. nih.gov

Pharmacokinetic Investigations (ADME-Tox Focus without specific dosage)

Cellular Uptake Mechanisms (e.g., by Human Neutrophils)

The ability of fluoroquinolones to accumulate within phagocytic cells like neutrophils is a critical aspect of their efficacy, particularly against intracellular pathogens. This accumulation can lead to enhanced killing of bacteria that survive within these immune cells and may facilitate drug delivery to infection sites. nih.govnih.gov The uptake of fluoroquinolones by human neutrophils is a complex process mediated by specific transport systems. nih.gov

Studies on ciprofloxacin, a related fluoroquinolone, have revealed that neutrophils possess at least two distinct, energy-dependent transport systems. nih.govnih.gov

Low-Affinity System: This system appears to be continuously active in quiescent (non-stimulated) neutrophils. It is relatively insensitive to pH but can be competitively inhibited by substances like adenine, suggesting it shares a pathway with nucleobases. nih.govnih.gov

High-Affinity System: This system is induced when neutrophils are activated (e.g., by phorbol (B1677699) myristate acetate (B1210297) or PMA). It is more sensitive to pH changes, being enhanced at alkaline pH (8.2) and inhibited at acidic pH (6.2). nih.govnih.gov This high-affinity transport is competitively inhibited by a wide range of cationic and neutral amino acids. nih.gov

Both of these transport mechanisms are independent of sodium ions. nih.govnih.gov The existence of these pathways allows neutrophils to efficiently take up fluoroquinolones, achieving intracellular concentrations that can be several times higher than in plasma. nih.gov

Table 1: Characteristics of Fluoroquinolone Transport Systems in Human Neutrophils (based on Ciprofloxacin studies)
CharacteristicLow-Affinity System (Quiescent Cells)High-Affinity System (Activated Cells)
Activation StateConstitutively activeInduced upon cell activation (e.g., by PMA)
Sodium (Na+) DependenceIndependentIndependent
pH SensitivityRelatively insensitiveSensitive (Enhanced at pH 8.2, Inhibited at pH 6.2)
Primary InhibitorsAdenine, PapaverineCationic and neutral amino acids, N-ethylmaleimide

Bioavailability Considerations

Fluoroquinolones as a class are generally known for their good oral bioavailability, which allows for intravenous-to-oral substitution in many clinical scenarios. nih.gov However, the absorption and bioavailability of these compounds can be significantly affected by several factors.

A primary consideration is the potential for chelation with multivalent cations in the gastrointestinal tract. nih.govnih.gov Co-administration with products containing aluminum, magnesium (e.g., antacids), calcium (e.g., dairy products, supplements), or iron can lead to the formation of insoluble complexes. nih.govehu.es This interaction can dramatically reduce the rate and extent of absorption, lowering plasma concentrations and potentially leading to therapeutic failure. nih.govnih.gov The extent of this interaction can vary depending on the specific fluoroquinolone and the cation involved. nih.gov

Other factors that can influence bioavailability include:

Physicochemical Properties: The inherent solubility and permeability of the specific fluoroquinolone molecule play a role.

Patient-Specific Factors: Individual physiological and pathological conditions can lead to pharmacokinetic variability. ehu.es

Drug Formulations: The presence of buffers or other excipients in a formulation can sometimes affect absorption. medscape.com

To mitigate the impact of chelation, it is often recommended to separate the administration of fluoroquinolones and multivalent cation-containing products by several hours. ehu.es

Metabolic Pathways (Potential Future Research)

The biotransformation of drugs is a critical component of their pharmacokinetic profile. For this compound, future research would need to elucidate its specific metabolic pathways. As a carboxylic acid-containing drug, its metabolism could potentially involve several well-known biotransformation reactions. The presence of the carboxy group can increase the polarity of the molecule, which generally affects its water solubility and subsequent excretion.

Potential metabolic pathways for carboxylic acids include:

Glucuronidation: This is a common Phase II conjugation reaction where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the carboxylic acid group, forming an acyl glucuronide. This process significantly increases water solubility and facilitates excretion.

Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids like glycine (B1666218) or glutamine.

Oxidative Metabolism: While the quinolone core is relatively stable, minor oxidative metabolism via cytochrome P450 (CYP) enzymes could occur at various positions on the ring structure.

Decarboxylation: Although less common, enzymatic or non-enzymatic removal of the carboxyl group could be a minor pathway.

Understanding the specific enzymes involved (e.g., which UGT or CYP isozymes) and the extent of metabolism would be crucial for predicting potential drug-drug interactions and understanding inter-individual variability in its disposition. The KEGG PATHWAY database provides a reference for various metabolic pathways, including those for xenobiotics, which could serve as a guide for such investigations. genome.jp

Investigation of Drug Resistance Development

Mechanisms of Bacterial Resistance to Fluoroquinolones

Bacterial resistance to fluoroquinolones is a significant and growing clinical problem. who.int Resistance typically arises through a stepwise accumulation of mutations and is primarily driven by two dominant mechanisms: alterations in the drug's target enzymes and reduced intracellular drug concentration. oup.comnih.gov

Therapeutic Potential and Future Directions

Development of Novel Antimicrobial Agents

The quinoline (B57606) ring, a key feature of 6-fluoroquinoline-3-carboxylic acid, has a long-standing history in the development of antimicrobial drugs. The introduction of a fluorine atom at the sixth position is known to enhance the antibacterial properties of these compounds, improving their ability to penetrate bacterial cells and inhibit essential enzymes required for replication. smolecule.com

Addressing Multi-Drug Resistant Pathogens

The rise of multi-drug resistant (MDR) pathogens presents a formidable challenge to global health. Researchers are actively investigating derivatives of this compound as a strategy to overcome these resistance mechanisms. smolecule.com Modifications at the C-3 position of the quinoline ring, for instance, have shown potential in increasing potency against resistant bacterial strains. smolecule.com

Studies have shown that certain fluoroquinoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum potential. nih.gov The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, these compounds effectively halt the replication process, leading to bacterial cell death. The development of new antimicrobial agents based on the this compound scaffold could play a profound role in combating the growing threat of antimicrobial resistance. nih.gov

Exploration of Dual-Action Mechanisms

Recent research has explored the development of quinoline derivatives with dual-action mechanisms to enhance their therapeutic efficacy. One area of investigation involves creating compounds that not only possess antimicrobial properties but also exhibit other beneficial activities, such as anti-inflammatory effects. nih.gov Another novel approach has been the development of small molecule inhibitors targeting nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases. dtic.mil By designing molecules that can interact with multiple biological targets, researchers aim to create more potent and versatile therapeutic agents.

Expansion into Non-Antimicrobial Therapeutics

The therapeutic potential of this compound and its derivatives extends beyond antimicrobial applications. The versatile nature of the quinoline scaffold allows for its adaptation to target various disease pathways, including those involved in cancer and viral infections. cymitquimica.com

Anticancer Drug Development

Derivatives of quinoline-3-carboxylic acid have emerged as promising candidates in the development of new anticancer drugs. ontosight.ai Research has shown that certain quinoline derivatives exhibit antiproliferative properties against various cancer cell lines. nih.gov For example, some compounds have demonstrated significant growth inhibition capacities against mammary and cervical cancer cells. nih.gov

One strategy involves the development of inhibitors for aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in many cancers and contribute to drug resistance. acs.org Novel quinoline-based analogs have been designed as potent and selective inhibitors of ALDH1A1, a specific ALDH isozyme. acs.org These inhibitors have been shown to sensitize cancer cells to existing chemotherapeutic agents, offering a potential new avenue for treating drug-resistant cancers. acs.org

Anticancer Activity of Quinoline Derivatives
Compound TypeTargetObserved EffectReference
Quinoline-3-carboxylic acid derivativesCancer cell lines (mammary, cervical)Growth inhibition nih.gov
Quinoline-based ALDH1A1 inhibitorsAldehyde Dehydrogenase 1A1 (ALDH1A1)Sensitization of cancer cells to chemotherapy acs.org

Antiviral and Anti-HIV Applications

The structural framework of this compound is also being explored for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). Researchers have designed and synthesized novel quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. mdpi.com The viral enzyme integrase is essential for HIV replication, making it a key target for antiviral therapy. mdpi.com

Furthermore, the broader class of quinoline derivatives has shown promise against a variety of RNA viruses. chemicalbook.com This highlights the potential for developing broad-spectrum antiviral drugs based on the this compound scaffold.

Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

The exploration of the this compound scaffold has been significantly advanced by the integration of combinatorial chemistry and high-throughput screening (HTS). These strategies facilitate the rapid synthesis and evaluation of large, diverse libraries of chemical compounds, accelerating the identification of new drug candidates.

Combinatorial chemistry principles are applied to systematically modify the core this compound structure. By introducing a variety of substituents at different positions on the quinoline ring, vast libraries of analogues are generated. For instance, studies have involved the synthesis of extensive series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives to explore new antimicrobial agents. nih.gov Similarly, forty-three new derivatives of 3-quinoline carboxylic acid were synthesized to identify inhibitors of protein kinase CK2. nih.gov

Once these libraries are created, HTS is employed for rapid biological evaluation. HTS automates the testing of thousands of compounds against a specific biological target. For example, an HTS assay using a reporter virus was instrumental in screening a 2,000-compound library, which led to the identification of 56 hits that significantly inhibited coronavirus replication. nih.gov This demonstrates the power of HTS in quickly narrowing down a large pool of compounds to a manageable number of promising leads. Modern approaches even utilize artificial intelligence to accelerate the analysis of complex HTS data, particularly for evaluating antibiotic combinations. rsc.org

Table 1: Application of HTS in Screening Quinolone-Related Compounds

Screening TargetScreening MethodLibrary SizeKey FindingSource
Anti-HCoV-OC43 ActivityReporter Virus Assay2,000 CompoundsIdentified 56 compounds that significantly inhibited virus replication. nih.gov
Protein Kinase CK2 InhibitionEnzymatic Assay43 New DerivativesFound 22 compounds that inhibited CK2 with IC50 values in the micromolar range. nih.gov
Antimicrobial ActivityPaper Disc Diffusion / Agar (B569324) Streak DilutionA Series of New DerivativesIdentified compounds with significant antibacterial activity. nih.gov

Prodrug Strategies to Enhance Efficacy

A significant challenge for drugs containing a carboxylic acid group, such as this compound, is that they are often ionized at physiological pH, which can limit their membrane permeability and oral absorption. ebrary.net Prodrug strategies are employed to overcome these limitations by masking the carboxylic acid group, typically through esterification. This modification can enhance properties like water solubility or lipophilicity, improving the drug's pharmacokinetic profile. ebrary.netnih.gov

The prodrug is designed to be inactive and to convert into the active parent drug in vivo through enzymatic or chemical hydrolysis. A notable example is the development of a phosphate (B84403) prodrug for a fluoroquinolone, which demonstrated a marked increase in water solubility suitable for aerosol delivery and was effectively converted to the highly active parent drug in rat lung infection models. nih.gov Amino acids are also frequently used as promoieties to create ester prodrugs, which can leverage amino acid transporters to improve absorption. mdpi.com

These strategies aim to:

Improve Solubility: Attaching polar functional groups like phosphates can significantly increase water solubility. nih.gov

Enhance Permeability: Masking the polar carboxylic acid via esterification increases lipophilicity, which can improve passage across biological membranes. ebrary.net

Increase Bioavailability: By improving absorption, prodrugs can lead to higher concentrations of the active drug in circulation. mdpi.com

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes present in target tissues, thereby concentrating the drug's effect.

Table 2: Common Prodrug Approaches for Carboxylic Acid-Containing Drugs

Prodrug TypePromoietiesPurposeActivation MechanismSource
Ester ProdrugsAlcohols, PhenolsIncrease lipophilicity, enhance membrane permeability.Hydrolysis by esterase enzymes. ebrary.net
Phosphate Ester ProdrugsPhosphate groupsIncrease water solubility for intravenous or aerosol delivery.Hydrolysis by alkaline phosphatase. nih.gov
Amino Acid ConjugatesAmino acidsImprove solubility and utilize amino acid transporters for absorption.Hydrolysis by peptidases. mdpi.com

Rational Drug Design and Lead Optimization

Rational drug design and lead optimization are iterative processes that aim to improve the therapeutic properties of a lead compound, such as this compound. This involves making targeted structural modifications based on a deep understanding of the drug's mechanism of action and its structure-activity relationship (SAR). youtube.com

The pharmacophore essential for the antibacterial activity of quinolones is the 4-pyridone-3-carboxylic acid moiety, as the oxo group at position 4 and the carboxylic acid at position 3 are critical for binding to the target bacterial enzymes, DNA gyrase and topoisomerase IV. mdpi.com The fluorine atom at position 6 is a hallmark of fluoroquinolones, as it dramatically increases the compound's potency. mdpi.com

Computational tools are central to modern rational drug design.

Molecular Docking simulates how a molecule binds to the active site of a target protein, helping to predict binding affinity and guide modifications. mdpi.com

Comparative Molecular Field Analysis (CoMFA) , a 3D-QSAR (Quantitative Structure-Activity Relationship) technique, analyzes the correlation between the 3D structural properties of a series of compounds and their biological activity. This analysis generates contour maps that highlight regions where steric bulk or electrostatic charge modifications would be beneficial for enhancing activity. mdpi.com

Lead optimization is a multi-parameter challenge that seeks to balance potency, efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety. youtube.com For the this compound scaffold, optimization may involve modifying the substituent at the N-1 position (e.g., with a cyclopropyl (B3062369) group) or the C-7 position (e.g., with a piperazine (B1678402) ring) to modulate the spectrum of activity and pharmacokinetic profile. mdpi.com

Table 3: Structure-Activity Relationship (SAR) of the Fluoroquinolone Scaffold

Position on Quinolone RingStructural Feature/ModificationImpact on ActivitySource
Position 3Carboxylic Acid GroupEssential for binding to target enzymes (DNA gyrase/topoisomerase IV). mdpi.com
Position 4Oxo GroupEssential for binding to target enzymes. mdpi.com
Position 6Fluorine AtomSignificantly increases antibacterial potency (5-100 times). mdpi.com
Position 1Alkyl or Cyclopropyl GroupInfluences potency and overall activity. Cyclopropyl is often optimal. mdpi.com
Position 7Basic Heterocyclic Group (e.g., Piperazine)Broadens the spectrum of activity and improves potency. mdpi.com

Synergy with Other Therapeutic Agents

The combination of fluoroquinolones with other classes of therapeutic agents is a key strategy for enhancing antimicrobial efficacy, overcoming bacterial resistance, and broadening the spectrum of activity. A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects.

Research has demonstrated that fluoroquinolones can act synergistically with several other types of antimicrobials. For example, combinations with β-lactams, aminoglycosides, clindamycin, and metronidazole (B1676534) have shown increased efficacy in vitro. la.gov A specific study highlighted that the combination of levofloxacin (B1675101) (a fluoroquinolone) and colistin (B93849) resulted in enhanced activity against multidrug-resistant Pseudomonas aeruginosa by increasing the permeability of the bacterial membrane. mdpi.com

However, not all combinations are beneficial. The concurrent use of nitrofurantoin (B1679001) for urinary tract infections has been shown to impair the efficacy of quinolones, an example of an antagonistic interaction. la.gov Exploring synergistic combinations for derivatives of this compound is a promising avenue for future research, especially for treating infections caused by highly resistant pathogens. science.gov

Table 4: Reported Interactions of Fluoroquinolones with Other Agents

Combined Agent ClassSpecific ExampleType of InteractionObserved EffectSource
PolymyxinsColistinSynergyEnhanced activity against multidrug-resistant P. aeruginosa. mdpi.com
β-LactamsN/ASynergyIncreased efficacy in vitro. la.gov
AminoglycosidesN/ASynergyIncreased efficacy in vitro. la.gov
LincosamidesClindamycinSynergyIncreased efficacy in vitro. la.gov
NitroimidazolesMetronidazoleSynergyIncreased efficacy in vitro. la.gov
NitrofuransNitrofurantoinAntagonismImpairs the efficacy of quinolones in UTIs. la.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Fluoroquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route Selection : Utilize Gould-Jacobs cyclization, a common method for quinoline synthesis. Start with aniline derivatives and β-keto esters, introducing fluorine via electrophilic fluorination at the 6-position .
  • Optimization : Adjust reaction temperature (typically 120–150°C) and solvent polarity (e.g., DMF or acetic acid) to enhance cyclization efficiency. Monitor intermediates using TLC or HPLC to minimize side products.
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product. Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and fluorine coupling patterns. Carboxylic acid protons (δ ~12 ppm) may appear broad due to hydrogen bonding .
  • FT-IR : Confirm the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and C-F bonds (stretch at 1100–1250 cm⁻¹) .
  • Quantitative Analysis : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Pair with high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Research Questions

Q. How does fluorination at the 6-position of the quinoline ring influence pharmacokinetic properties and target binding?

  • Methodological Answer :

  • Physicochemical Impact : Fluorine increases lipophilicity (logP), enhancing membrane permeability. Assess via shake-flask experiments or computational tools (e.g., MarvinSketch).
  • Binding Affinity : Perform molecular docking (e.g., AutoDock Vina) to compare interactions of fluorinated vs. non-fluorinated analogs with target proteins (e.g., DNA gyrase for antimicrobial activity) .
  • Metabolic Stability : Conduct in vitro microsomal assays (human/rat liver microsomes) to evaluate resistance to oxidative degradation. Fluorine reduces metabolism at the 6-position, prolonging half-life .

Q. How can contradictory data in structure-activity relationship (SAR) studies of this compound derivatives be resolved?

  • Methodological Answer :

  • Systematic Variation : Synthesize analogs with substituents at positions 1, 7, and 8 (e.g., Cl, CH₃) to isolate electronic vs. steric effects. Use radioligand binding assays (e.g., [³H]AMPA for ionotropic receptors) to quantify potency .
  • Data Normalization : Control for batch-to-batch variability by standardizing assay conditions (e.g., pH, temperature) and using internal reference compounds (e.g., ciprofloxacin for antimicrobial studies) .
  • Computational Modeling : Apply QSAR models to predict activity cliffs and identify outliers. Validate hypotheses with in vivo efficacy studies (e.g., murine infection models) .

Q. What strategies mitigate resistance mechanisms in bacterial strains exposed to this compound derivatives?

  • Methodological Answer :

  • Target Modification Analysis : Use whole-genome sequencing of resistant strains to identify mutations in DNA gyrase (gyrA/gyrB) or topoisomerase IV (parC/parE). Compare with wild-type strains .
  • Efflux Pump Inhibition : Co-administer derivatives with efflux pump inhibitors (e.g., PAβN) to assess MIC reductions. Measure intracellular accumulation via fluorescence assays .
  • Combination Therapy : Test synergy with β-lactams or aminoglycosides using checkerboard assays (FIC index ≤0.5 indicates synergy) .

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6-Fluoroquinoline-3-carboxylic acid

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